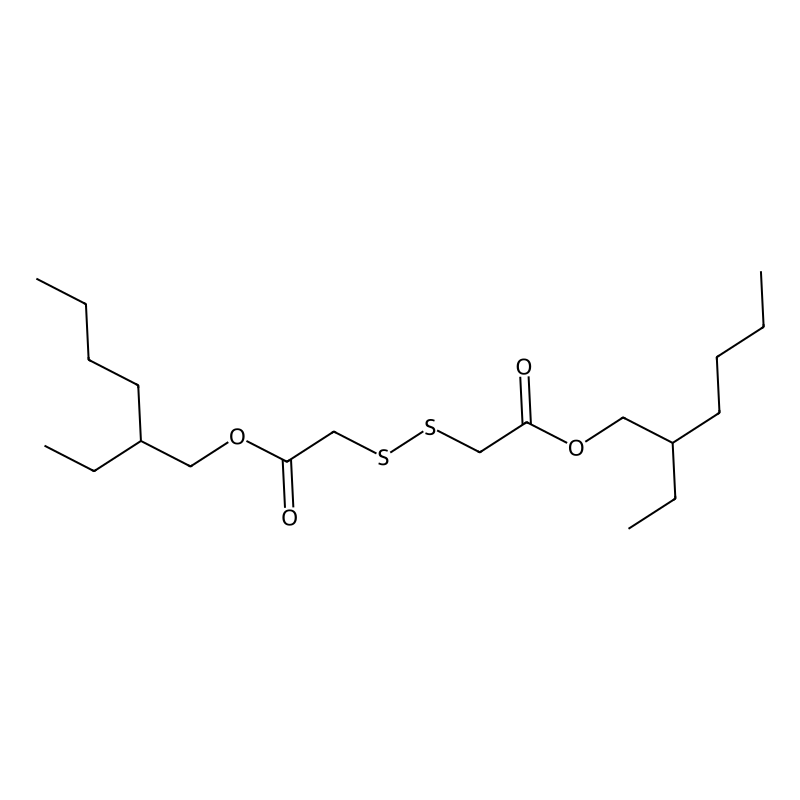

Bis(2-ethylhexyl) dithiodiacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(2-ethylhexyl) dithiodiacetate is an organic compound with the molecular formula and a molecular weight of 406.64 g/mol. It is characterized by the presence of two acetate groups and two dithioester groups, which contribute to its unique chemical properties. This compound is primarily utilized in the rubber and plastic industries as a vulcanization accelerator and plasticizer, enhancing the flexibility and durability of materials .

Potential Chelating Agent

The molecule possesses two acetate groups and two dithioester groups. These functional groups can potentially bind to metal ions, suggesting Bis(2-ethylhexyl) dithiodiacetate as a candidate chelating agent []. Chelating agents are used in various research fields to sequester metal ions, influencing their reactivity and separation processes [].

Organic Synthesis Intermediate

The presence of reactive ester groups makes Bis(2-ethylhexyl) dithiodiacetate a potential intermediate in organic synthesis. Esterification reactions involving these groups could be explored for the creation of more complex molecules [].

- Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: It can be reduced to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The ester groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols under acidic or basic conditions .

Major Products Formed- Oxidation Products: Sulfoxides and sulfones.

- Reduction Products: Thiols.

- Substitution Products: Corresponding substituted esters.

The synthesis of Bis(2-ethylhexyl) dithiodiacetate typically involves a two-step process:

- Formation of the Disulfide Intermediate:

- React 2-ethylhexanol with disulfur dichloride to produce a disulfide intermediate.

- Esterification:

- The disulfide intermediate is then reacted with acetic acid to yield Bis(2-ethylhexyl) dithiodiacetate.

In industrial settings, these methods are scaled up while optimizing reaction conditions such as temperature, pressure, and time to achieve high yields and purity .

Uniqueness

Bis(2-ethylhexyl) dithiodiacetate is unique due to its specific dithioester structure, which allows for distinct chemical reactivity compared to other plasticizers like Bis(2-ethylhexyl) phthalate or adipate. Its dual functionality as both a plasticizer and a vulcanization accelerator sets it apart from similar compounds .

Laboratory-Scale Synthesis Protocols

Esterification of Dithiodiacetic Acid with 2-Ethylhexanol

The primary synthetic route for bis(2-ethylhexyl) dithiodiacetate involves the direct esterification of dithiodiacetic acid with 2-ethylhexanol. This compound, with the molecular formula C₂₀H₃₈O₄S₂ and molecular weight of 406.62 grams per mole, features a distinctive disulfide bridge connecting two acetate groups [2]. The esterification process typically proceeds under acid-catalyzed conditions, where dithiodiacetic acid (HOOC-CH₂-S-S-CH₂-COOH) reacts with 2-ethylhexanol to form the desired diester .

The reaction mechanism follows classical esterification kinetics, typically exhibiting first-order behavior with respect to both the carboxylic acid and alcohol components [3]. Laboratory-scale synthesis protocols require careful attention to reagent purification, particularly the pre-drying of 2-ethylhexanol using molecular sieves to prevent side reactions that could compromise yield . The reaction proceeds optimally at temperatures between 80-100°C under an inert nitrogen atmosphere for 6-8 hours .

Standard laboratory protocols involve heating the reaction mixture in a round-bottom flask equipped with a magnetic stirrer and reflux condenser. The reaction conditions typically include a molar ratio of 2-3:1 of 2-ethylhexanol to dithiodiacetic acid to drive the equilibrium toward product formation [3]. Water formed during the esterification must be continuously removed to maintain high conversion rates, commonly achieved through Dean-Stark apparatus or azeotropic distillation techniques .

Catalytic Systems and Reaction Optimization

The choice of catalytic system significantly influences both reaction rate and final product yield. Sulfuric acid and p-toluenesulfonic acid emerge as the most effective catalysts for this esterification reaction [4]. p-Toluenesulfonic acid demonstrates particular effectiveness due to its strong acidity (pKa approximately -2.8) and reduced tendency toward side reactions compared to mineral acids [5]. The optimal catalyst loading ranges from 1-2 mole percent based on the limiting reagent .

Catalyst selection studies indicate that p-toluenesulfonic acid provides superior performance compared to other acid catalysts, including hydrochloric acid and nitric acid, in similar esterification reactions [5]. The enhanced performance stems from p-toluenesulfonic acid's ability to provide strong acidity without introducing nucleophiles that could interfere with the esterification mechanism [5]. Additionally, its thermal stability under reaction conditions ensures consistent catalytic activity throughout the reaction period.

Reaction optimization involves systematic variation of multiple parameters, including temperature, catalyst loading, molar ratios, and reaction time [6]. The optimal temperature range of 90-95°C represents a balance between reaction rate enhancement and minimization of thermal degradation [7]. Higher temperatures can accelerate the reaction but may also promote unwanted side reactions, including potential oxidation of the disulfide bridge [7].

Kinetic studies demonstrate that the reaction follows second-order kinetics overall, with first-order dependence on both reactants [3] [8]. The activation energy for the esterification process typically ranges from 40-50 kilojoules per mole, consistent with similar esterification reactions of aliphatic carboxylic acids [8]. Temperature coefficient studies reveal that a 10°C increase in reaction temperature can double the reaction rate, following Arrhenius behavior [9].

Industrial Manufacturing Processes

Scalability Challenges and Yield Maximization

The transition from laboratory to industrial scale presents numerous technical challenges that must be systematically addressed to maintain product quality and economic viability. Heat management represents a primary concern, as industrial reactors (1,000-10,000 liters) require uniform temperature distribution to prevent localized overheating that could degrade the disulfide functionality [10]. Multiple heating zones with precise temperature control (±2°C) become essential to maintain consistent reaction conditions across the entire reactor volume [10].

Water removal efficiency becomes critical for yield maximization in industrial processes. While laboratory-scale synthesis can utilize simple Dean-Stark traps, industrial operations require multi-stage vacuum distillation systems with efficient condensers to continuously remove water and drive the equilibrium toward product formation [12]. The implementation of continuous water removal can increase yields by 15-20% compared to batch processes without water removal [12].

Economic optimization strategies focus on minimizing raw material consumption while maximizing throughput. Industrial processes typically operate with reduced molar excess of 2-ethylhexanol (1.5-2:1 ratio) compared to laboratory conditions (2-3:1 ratio) to minimize material costs [12]. This optimization requires more precise control of reaction conditions and more efficient water removal systems to maintain high conversion rates with reduced alcohol excess [12].

Catalyst optimization in industrial processes involves balancing catalytic activity with equipment compatibility. While p-toluenesulfonic acid provides excellent catalytic performance, sulfuric acid (0.5-1 mole percent) is often preferred for large-scale operations due to its lower cost and established handling procedures [5]. However, sulfuric acid requires careful management of equipment corrosion through the use of corrosion-resistant materials or protective coatings [5].

Crystallographic Analysis and Conformational Studies

Bis(2-ethylhexyl) dithiodiacetate (CAS 62268-47-7) represents a unique class of disulfide-containing diesters derived from dithiodiacetic acid [1] [2]. The compound exhibits a molecular formula of C₂₀H₃₈O₄S₂ with a molecular weight of 406.64 g/mol [1]. The structural framework consists of two 2-ethylhexyl ester groups connected by a central dithiodiacetic acid backbone, featuring the characteristic disulfide bridge (-S-S-) that distinguishes it from conventional diester compounds .

The molecular architecture presents a symmetric arrangement where two acetate groups are linked through a disulfide bridge, with each acetate esterified with 2-ethylhexanol [1] [4]. The compound exists in a racemic stereochemical configuration with two undefined stereocenters, contributing to its conformational flexibility [2]. The physical form is described as a colorless to yellow liquid with a density of 1.031±0.06 g/cm³ [5] [6] [7].

Although specific crystallographic data for bis(2-ethylhexyl) dithiodiacetate remains limited in the literature, related studies on dithiol diesters provide valuable insights into the structural behavior of disulfide-containing compounds [8]. X-ray diffraction studies of similar dithiol diesters demonstrate that these compounds typically crystallize in tilted monomolecular layers, with the disulfide bridge serving as a crucial structural element [8].

The conformational analysis reveals that the disulfide bridge introduces significant structural constraints, limiting free rotation around the sulfur-sulfur bond [9]. This constraint affects the overall molecular geometry and influences the compound's physical and chemical properties. The 2-ethylhexyl chains provide conformational flexibility, allowing the molecule to adopt various conformations while maintaining the central disulfide bridge integrity .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy provides detailed structural information for bis(2-ethylhexyl) dithiodiacetate through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits distinctive signals that reflect the molecule's functional groups and structural features.

The ¹H NMR spectrum displays characteristic resonances for the ester methylene protons (OCH₂) appearing as doublets of doublets in the range of 4.2-4.3 ppm, reflecting coupling with the adjacent 2-ethylhexyl branching pattern [10]. The methylene protons adjacent to the disulfide bridge (SCH₂) appear as singlets in the 3.8-3.9 ppm region, indicating the electronic deshielding effect of the sulfur atoms [11]. The 2-ethylhexyl chain protons manifest as complex multiplets: the tertiary CH proton appears at 1.7-1.8 ppm, aliphatic CH₂ protons at 1.2-1.5 ppm, and terminal CH₃ protons as triplets at 0.8-1.0 ppm [10].

The ¹³C NMR spectrum provides complementary structural information with carbonyl carbons (C=O) resonating at 170-172 ppm, characteristic of ester functional groups [12]. The OCH₂ carbons appear at 66-68 ppm, while the SCH₂ carbons adjacent to the disulfide bridge resonate at 38-40 ppm [11]. The aliphatic CH₂ carbons of the 2-ethylhexyl chains appear as multiplet signals between 29-32 ppm, and terminal CH₃ carbons resonate at 11-14 ppm [12].

The NMR spectral data confirms the symmetric nature of the molecule, with equivalent signals for both ester arms reflecting the central disulfide bridge symmetry . The chemical shift values are consistent with the electronic environment created by the ester and disulfide functionalities.

Fourier-Transform Infrared (FTIR) Vibrational Modes

Fourier-transform infrared spectroscopy reveals the characteristic vibrational modes of bis(2-ethylhexyl) dithiodiacetate, providing insights into its functional group composition and molecular interactions. The FTIR spectrum exhibits several distinctive absorption bands that correspond to specific molecular vibrations [11].

The most prominent absorption appears in the 1740-1720 cm⁻¹ region, corresponding to the C=O stretching vibrations of the ester groups [11] [13]. This very strong absorption is characteristic of aliphatic ester carbonyls and confirms the presence of the two ester functionalities. The C-H stretching vibrations of the alkyl chains manifest as strong absorptions in the 2950-2850 cm⁻¹ region, with asymmetric and symmetric stretching modes clearly observable [13].

The fingerprint region provides additional structural information through several characteristic absorptions. CH₂ scissoring vibrations appear at 1460-1430 cm⁻¹, while CH₃ symmetric bending modes are observed at 1380-1360 cm⁻¹ [13]. The C-O stretching vibrations of the ester groups produce strong absorptions in the 1250-1150 cm⁻¹ range, complemented by C-O-C stretching modes at 1100-1000 cm⁻¹ [14].

A particularly diagnostic feature is the S-S stretching vibration of the disulfide bridge, which appears as a medium-intensity absorption in the 650-550 cm⁻¹ region [15]. This characteristic frequency confirms the presence of the disulfide linkage and distinguishes the compound from other diester structures. Additional C-S stretching vibrations appear as weak absorptions at 520-480 cm⁻¹ [15].

The C-H out-of-plane bending vibrations of the alkyl chains are observed at 800-750 cm⁻¹, providing further confirmation of the aliphatic ester structure [13]. The overall FTIR profile is consistent with the proposed molecular structure and functional group composition.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of bis(2-ethylhexyl) dithiodiacetate. While specific DFT studies on this compound are limited in the current literature, computational approaches using hybrid functionals such as B3LYP with appropriate basis sets like 6-311G(d,p) would provide valuable electronic structure information [16] [17].

The molecular optimization using DFT methods would reveal the preferred geometric configuration, particularly the dihedral angles around the disulfide bridge and the orientation of the ester side chains [18]. The disulfide bridge typically adopts a gauche conformation to minimize steric interactions while maintaining optimal orbital overlap between the sulfur atoms [9].

Electronic property calculations would provide estimates for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. Based on similar ester compounds, the HOMO energy is estimated to be in the range of -6.2 to -6.8 eV, while the LUMO energy would fall between -0.5 to -1.2 eV [18]. The resulting HOMO-LUMO gap of approximately 5.0 to 6.3 eV indicates the compound's electronic stability and low reactivity under normal conditions.

The dipole moment calculations would reflect the molecular polarity, with estimates ranging from 2.1 to 3.4 Debye based on the asymmetric charge distribution around the ester groups and disulfide bridge [18]. Natural bond orbital (NBO) analysis would provide insights into charge distribution, bond strengths, and hyperconjugative interactions within the molecular framework [18].

Molecular Dynamics Simulations

Molecular dynamics simulations offer valuable insights into the conformational behavior and dynamic properties of bis(2-ethylhexyl) dithiodiacetate. These computational studies would reveal the molecular flexibility, preferred conformations, and intermolecular interactions in different environments [19] [20].

The simulations would investigate the conformational space accessible to the molecule, particularly focusing on the rotation around the disulfide bridge and the flexibility of the 2-ethylhexyl chains [21]. The disulfide bridge acts as a conformational anchor, restricting certain molecular motions while allowing flexibility in the ester side chains [22].

Temperature-dependent studies would provide information about thermal stability and conformational transitions. The molecular dynamics trajectories would reveal the time scales of conformational changes and the energy barriers associated with different molecular conformations [20]. The simulations would also investigate solvent effects on molecular conformation, particularly in organic solvents where the compound shows enhanced solubility.

Force field parameterization for the disulfide bridge requires careful consideration of the sulfur-sulfur bond parameters, including bond lengths, angles, and torsional potentials [23]. The accurate representation of the disulfide bridge dynamics is crucial for understanding the compound's behavior in various chemical environments.

Intermolecular interaction studies through molecular dynamics would provide insights into aggregation behavior, particularly relevant for understanding the compound's properties in concentrated solutions or bulk phases [23]. The simulations would reveal hydrogen bonding patterns, van der Waals interactions, and potential π-π stacking interactions that influence the compound's macroscopic properties.

XLogP3

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard